Ramelteon

Catalog No.
S541036
CAS No.
196597-26-9
M.F
C16H21NO2
M. Wt
259.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ramelteon

CAS Number

196597-26-9

Product Name

Ramelteon

IUPAC Name

N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

InChI

InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/t12-/m0/s1

InChI Key

YLXDSYKOBKBWJQ-LBPRGKRZSA-N

SMILES

CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3

Solubility

1.64e-02 g/L

Synonyms

(S)-N-(2-(1,6,7,8-tetrahydro-2H-indeno-(5,4)furan-8-yl)ethyl)propionamide, ramelteon, Rozerem, TAK-375

Canonical SMILES

CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3

Isomeric SMILES

CCC(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3

Description

The exact mass of the compound Ramelteon is 259.1572 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 11 mg/l at 25 °c (est)1.64e-02 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Supplementary Records. It belongs to the ontological category of indanes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Efficacy for Insomnia

  • Improved Sleep Time and Quality: Several studies, including a meta-analysis published in the journal Current Aging Science, have demonstrated that Ramelteon can increase total sleep time (TST) and improve subjective sleep quality in older adults with chronic insomnia (Use of Melatonin and/or Ramelteon for the Treatment of Insomnia in Older Adults: A Systematic Review and Meta-Analysis: ).
  • Modest Effects: It's important to note that the improvements in sleep parameters observed with Ramelteon tend to be modest. However, considering the safety profile compared to other sleep medications, it can be a valuable option for older adults with insomnia, where treatment options are limited (Use of Melatonin and/or Ramelteon for the Treatment of Insomnia in Older Adults: A Systematic Review and Meta-Analysis: ).

Mechanism of Action

Understanding how Ramelteon works is crucial in sleep research. Studies suggest it binds to MT1 and MT2 melatonin receptors in the brain, promoting sleep by mimicking the effects of the natural hormone melatonin, which regulates the sleep-wake cycle (Ramelteon: Mechanisms of Action and Clinical Applications: ).

  • Specificity for Melatonin Receptors: A key advantage of Ramelteon is its selectivity for melatonin receptors. Unlike some sleep medications, it doesn't interact significantly with other neurotransmitter systems, potentially reducing side effects (Ramelteon: Mechanisms of Action and Clinical Applications: ).

Ramelteon is a synthetic compound classified as a melatonin receptor agonist, primarily used to treat insomnia. It mimics the action of melatonin, a naturally occurring hormone that regulates the sleep-wake cycle. Ramelteon specifically targets the melatonin type 1 and type 2 receptors (MT1 and MT2) located in the suprachiasmatic nucleus of the brain, which is crucial for maintaining circadian rhythms. Approved by the United States Food and Drug Administration in 2005, it is marketed under the brand name Rozerem .

The chemical formula of ramelteon is C₁₆H₂₁N₁O₂, with a molar mass of approximately 259.35 g/mol. Its structure includes an indane moiety, which contributes to its pharmacological properties .

Ramelteon works by binding to MT1 and MT2 melatonin receptors in the suprachiasmatic nucleus (SCN) of the brain [, ]. The SCN acts as the body's master clock, regulating sleep-wake cycles based on light exposure. By mimicking melatonin, ramelteon helps regulate the sleep-wake cycle, promoting sleep onset [].

Ramelteon undergoes extensive hepatic metabolism primarily through cytochrome P450 enzymes, particularly CYP1A2, with minor contributions from CYP2C and CYP3A4 enzymes. The major metabolic pathway involves oxidation leading to various metabolites, including M-I, M-II (the most active metabolite), M-III, and M-IV. These metabolites exhibit different affinities for melatonin receptors compared to the parent compound .

The elimination of ramelteon occurs predominantly via renal excretion (approximately 84%), with less than 0.1% excreted unchanged . The half-life of ramelteon ranges from 1 to 2.6 hours, while M-II has a longer half-life of 2 to 5 hours .

Ramelteon's mechanism of action involves selective agonism at MT1 and MT2 receptors, promoting sleep onset without significant residual effects the following day. Clinical studies have shown that ramelteon effectively reduces sleep latency and does not induce rebound insomnia upon discontinuation . Unlike traditional sedatives, ramelteon does not bind to GABA receptors or other neuropeptide receptors, making it unique among sleep aids in its pharmacological profile .

  • Formation of the indane structure through cyclization reactions.
  • Introduction of the amine functional group via nucleophilic substitution.
  • Final modifications to achieve the desired pharmacological properties.

Specific synthetic routes may vary but commonly utilize techniques such as condensation reactions and selective reductions to construct the complex molecular architecture required for activity at melatonin receptors .

Ramelteon is primarily indicated for the treatment of chronic insomnia characterized by difficulty in falling asleep. Its unique mechanism allows it to be used without the risk of dependence associated with many traditional hypnotics. Additionally, ramelteon has been explored for potential applications in managing circadian rhythm disorders and other sleep-related issues .

Ramelteon exhibits several drug interactions primarily due to its metabolism by cytochrome P450 enzymes. Notable interactions include:

  • Rifampin: A strong inducer that significantly decreases ramelteon's effectiveness.
  • Ketoconazole: A strong inhibitor that increases systemic exposure to ramelteon.
  • Fluconazole: Another inhibitor that raises levels of ramelteon in circulation.
  • Donepezil: Co-administration can increase systemic exposure; monitoring is recommended.
  • Alcohol: Concurrent use may lead to additive effects on psychomotor impairment .

These interactions highlight the importance of careful management when prescribing ramelteon alongside other medications.

Ramelteon shares similarities with other compounds that act on melatonin receptors or influence sleep patterns. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
MelatoninNatural hormone; binds to MT1/MT2Endogenous; shorter half-life (~20-45 min)
TasimelteonMelatonin receptor agonistApproved for non-24-hour sleep-wake disorder
AgomelatineMelatonergic and serotonin receptor antagonistDual action; also acts on serotonin receptors
DoxepinAntihistamine with sedative effectsPrimarily used for sleep maintenance; longer half-life

Ramelteon's uniqueness lies in its selective action on melatonin receptors without significant interaction with other neurotransmitter systems, making it a safer option for long-term use in insomnia management compared to many traditional sedatives .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Crystals from ethyl acetate

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

259.157228913 g/mol

Monoisotopic Mass

259.157228913 g/mol

Heavy Atom Count

19

LogP

2.4
log Kow = 3.85 (est)
2.4

Appearance

Solid powder

Melting Point

113-115 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

901AS54I69

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of insomnia characterized by difficulty with sleep onset.
FDA Label

Livertox Summary

Ramelteon is a melatonin receptor agonist that is used for the treatment of insomnia. Ramelteon has not been implicated in causing serum enzyme elevations or clinically apparent liver injury.

Drug Classes

Sedatives and Hypnotics

Therapeutic Uses

Ramelteon is used in the management of insomnia characterized by difficulty with sleep onset. /Use Included in US product label/
THERAPEUTIC CATEGORY: Sedative, hypnotic

Pharmacology

Ramelteon is the first selective melatonin agonist. It works by mimicking melatonin (MT), a naturally occuring hormone that is produced during the sleep period and thought to be responsible for the regulation of circadian rhythm underlying the normal sleep-wake cycle. Ramelteon has a high affinity for the MT1 and MT2 receptors. The MT1 and MT2 receptors are located in the brain's suprachiasmatic nuclei (SCN),which is known as the body's "master clock" because it regulates the 24-hour sleep-wake cycle. Ramelteon has an active metabolite that is less potent but circulates in higher concentrations than the parent compound. The metabolite also has weak affinity for the 5HT2b receptor.
Ramelteon is a synthetic melatonin analogue with hypnotic and circadian rhythm-modulating activities. Ramelteon binds to and activates melatonin receptors 1 and 2 in the suprachiasmatic nucleus (SCN) of the brain, thereby promoting the onset of sleep. Unlike the nonbenzodiazepine sedative hypnotics zolpidem and zaleplon, this agent does not activate GABA receptors and, so, produces no GABA receptor-mediated anxiolytic, myorelaxant, and amnesic effects.

ATC Code

N - Nervous system
N05 - Psycholeptics
N05C - Hypnotics and sedatives
N05CH - Melatonin receptor agonists
N05CH02 - Ramelteon

Mechanism of Action

Ramelteon is a melatonin receptor agonist with both high affinity for melatonin MT1 and MT2 receptors, and lower selectivity for the MT3 receptor. Melatonin production is concurrent with nocturnal sleep, meaning that an increase in melatonin levels is related to the onset of self-reported sleepiness and an increase in sleep propensity. MT1 receptors are believed to be responsible for regulation of sleepiness and facilitation of sleep onset, and MT2 receptors are believed to mediate phase-shifting effects of melatonin on the circadian rhythm. While MT1 and MT2 receptors are associated with the sleep-wake cycle, MT3 has a completely different profile, and therefore is not likely to be involved in the sleep-wake cycle. Remelteon has no appreciable affinity for the gamma-aminobutyric acid (GABA) receptor complex or receptors that bind neuropeptides, cytokines, serotonin, dopamine, norepinephrine, acetylcholine, or opiates.
Ramelteon is a melatonin receptor agonist with both high affinity for melatonin MT1 and MT2 receptors and selectivity over the MT3 receptor. Ramelteon demonstrates full agonist activity in vitro in cells expressing human MT1 or MT2 receptors. The activity of ramelteon at the MT1 and MT2 receptors is believed to contribute to its sleep-promoting properties, as these receptors, acted upon by endogenous melatonin, are thought to be involved in the maintenance of the circadian rhythm underlying the normal sleep-wake cycle. Ramelteon has no appreciable affinity for the GABA receptor complex or for receptors that bind neuropeptides, cytokines, serotonin, dopamine, noradrenaline, acetylcholine, and opiates. Ramelteon also does not interfere with the activity of a number of selected enzymes in a standard panel. The major metabolite of ramelteon, M-II, is active and has approximately one tenth and one fifth the binding affinity of the parent molecule for the human MT1 and MT2 receptors, respectively, and is 17- to 25-fold less potent than ramelteon in in vitro functional assays. Although the potency of M-II at MT1 and MT2 receptors is lower than the parent drug, M-II circulates at higher concentrations than the parent producing 20- to 100-fold greater mean systemic exposure when compared to ramelteon. M-II has weak affinity for the serotonin 5-HT2B receptor, but no appreciable affinity for other receptors or enzymes. Similar to ramelteon, M-II does not interfere with the activity of a number of endogenous enzymes. All other known metabolites of ramelteon are inactive

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Melatonin
MTNR1 [HSA:4543 4544] [KO:K04285 K04286]

Vapor Pressure

7.4X10-8 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

196597-26-9

Absorption Distribution and Excretion

Rapid, total absorption is at least 84%.
Following oral administration of radiolabeled ramelteon, 84% of total radioactivity was excreted in urine and approximately 4% in feces, resulting in a mean recovery of 88%. Less than 0.1% of the dose was excreted in urine and feces as the parent compound.
73.6 L
In vitro protein binding of ramelteon is approximately 82% in human serum, independent of concentration. Binding to albumin accounts for most of that binding, since 70% of the drug is bound in human serum albumin. Ramelteon is not distributed selectively to red blood cells. Ramelteon has a mean volume of distribution after intravenous administration of 73.6 L, suggesting substantial tissue distribution.
Ramelteon is absorbed rapidly, with median peak concentrations occurring at approximately 0.75 hour (range, 0.5 to 1.5 hours) after fasted oral administration. Although the total absorption of ramelteon is at least 84%, the absolute oral bioavailability is only 1.8% due to extensive first-pass metabolism
Distributed into milk in rats; not known whether ramelteon is distributed into human milk.
Following oral administration of radiolabeled ramelteon, 84% of total radioactivity was excreted in urine and approximately 4% in feces, resulting in a mean recovery of 88%. Less than 0.1% of the dose was excreted in urine and feces as the parent compound. Elimination was essentially complete by 96 hours post-dose. Repeated once daily dosing with Rozerem does not result in significant accumulation owing to the short elimination half-life of ramelteon (on average, approximately 1- 2.6 hours). The half-life of M-II is 2 to 5 hours and independent of dose. Serum concentrations of the parent drug and its metabolites in humans are at or below the lower limits of quantitation within 24 hours

Metabolism Metabolites

Hepatic
Metabolism of ramelteon consists primarily of oxidation to hydroxyl and carbonyl derivatives, with secondary metabolism producing glucuronide conjugates. CYP1A2 is the major isozyme involved in the hepatic metabolism of ramelteon; the CYP2C subfamily and CYP3A4 isozymes are also involved to a minor degree. The rank order of the principal metabolites by prevalence in human serum is M-II, M-IV, M-I, and M-III. These metabolites are formed rapidly and exhibit a monophasic decline and rapid elimination. The overall mean systemic exposure of M-II is approximately 20- to 100-fold higher than parent drug.

Wikipedia

Ramelteon
P57_(glycoside)

FDA Medication Guides

Rozerem
Ramelteon
TABLET;ORAL
TAKEDA PHARMS USA
11/03/2021

Drug Warnings

Ramelteon did not demonstrate a respiratory depressant effect in patients with mild to moderate chronic obstructive pulmonary disease. The effect of ramelteon in patients with severe chronic obstructive pulmonary disease (e.g., those with elevated PCO2, those requiring nocturnal oxygen therapy) has not been studied, and use in these patients is not recommended. In studies in patients with mild to moderate obstructive sleep apnea, ramelteon did not produce differences in measures of apnea indices.1 However, the effect of ramelteon on severe obstructive sleep apnea has not been studied, and use in these patients is not recommended.
In a 35-night randomized study evaluating next-day residual effects of ramelteon, adult patients receiving 8 mg of the drug every night experienced reduced immediate/delayed memory recall and increased sluggishness, fatigue, and irritation at weeks 1 and 3 of treatment compared with those receiving placebo. However, next-day residual effects were not substantially different between ramelteon- and placebo-treated patients at week 5.1 2 A similar study in geriatric patients receiving 4 or 8 mg of ramelteon every night did not produce any substantial differences in measures of residual effects.
Studies employing subjective measures (e.g., questionnaires) did not reveal evidence of a withdrawal syndrome (including rebound insomnia) following discontinuance of long-term ramelteon therapy (4, 8, or 16 mg daily for up to 35 days).
No evidence of abuse potential was detected following administration of relatively high ramelteon doses (up to 20 times the recommended hypnotic dose) in patients with a history of drug (e.g., sedative-hypnotic, anxiolytic) abuse or dependence. Ramelteon does not appear to produce physical dependence.
For more Drug Warnings (Complete) data for Ramelteon (18 total), please visit the HSDB record page.

Biological Half Life

~1-2.6 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Interactions

Substrates of CYP isoenzymes 1A2 (e.g., theophylline), 2C9 (e.g., warfarin), 2C19 (e.g., omeprazole), 2D6 (e.g., dextromethorphan), or 3A4 (e.g., midazolam): Pharmacokinetic interaction unlikely.
Inducers of CYP isoenzymes: Pharmacokinetic interaction observed during concomitant use with rifampin (decreased concentrations of ramelteon and active metabolite). Possibly reduced ramelteon efficacy when used concomitantly with potent CYP inducers such as rifampin.
Inhibitors of CYP2D6 isoenzyme: Pharmacokinetic interaction with fluoxetine unlikely.
Inhibitors of CYP2C9 isoenzyme: Pharmacokinetic interaction observed during concomitant use with fluconazole (increased concentrations of ramelteon and active metabolite). Caution if used concomitantly with fluconazole or other potent inhibitors of CYP2C9.
For more Interactions (Complete) data for Ramelteon (7 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Kuriyama A, Honda M, Hayashino Y. Ramelteon for the treatment of insomnia in adults: a systematic review and meta-analysis. Sleep Med. 2014 Apr;15(4):385-92. doi: 10.1016/j.sleep.2013.11.788. Epub 2014 Feb 8. Review. PubMed PMID: 24656909.
2: Shimizu N. [The onset mechanism of nocturia in the elderly and the possibility of ramelteon]. Nihon Rinsho. 2013 Jun;71(6):1116-20. Review. Japanese. PubMed PMID: 23855223.
3: Hiromasa S. [A new strategy of treatment of insomnia in the field of cardiology--potential of ramelteon]. Nihon Rinsho. 2013 Jan;71(1):181-7. Review. Japanese. PubMed PMID: 23631192.
4: Liu J, Wang LN. Ramelteon in the treatment of chronic insomnia: systematic review and meta-analysis. Int J Clin Pract. 2012 Sep;66(9):867-73. doi: 10.1111/j.1742-1241.2012.02987.x. Review. PubMed PMID: 22897464.
5: Mishima K. [New hypnotics ramelteon for the treatment of insomniacs with circadian rhythm disturbance]. Nihon Rinsho. 2012 Jun;70(6):1069-78. Review. Japanese. PubMed PMID: 22690618.
6: Hirai K, Kato K, Nishikawa H, Yukuhiro N, Nishiyama K, Miyamoto M. [Preclinical pharmacological profiles and clinical outcome of the novel melatonin-receptor agonist ramelteon (Rozerem 8 mg).]. Nihon Yakurigaku Zasshi. 2010 Jul;136(1):51-60. Review. Japanese. PubMed PMID: 20628215.
7: Joya FL, Kripke DF, Loving RT, Dawson A, Kline LE. Meta-analyses of hypnotics and infections: eszopiclone, ramelteon, zaleplon, and zolpidem. J Clin Sleep Med. 2009 Aug 15;5(4):377-83. Review. PubMed PMID: 19968019; PubMed Central PMCID: PMC2725260.
8: Miyamoto M. [A novel therapeutic drug: ramelteon]. Nihon Rinsho. 2009 Aug;67(8):1595-600. Review. Japanese. PubMed PMID: 19768947.
9: Pandi-Perumal SR, Srinivasan V, Spence DW, Moscovitch A, Hardeland R, Brown GM, Cardinali DP. Ramelteon: a review of its therapeutic potential in sleep disorders. Adv Ther. 2009 Jun;26(6):613-26. doi: 10.1007/s12325-009-0041-6. Epub 2009 Jun 30. Review. PubMed PMID: 19568703.
10: Miyamoto M. Pharmacology of ramelteon, a selective MT1/MT2 receptor agonist: a novel therapeutic drug for sleep disorders. CNS Neurosci Ther. 2009 Winter;15(1):32-51. doi: 10.1111/j.1755-5949.2008.00066.x. Review. PubMed PMID: 19228178; PubMed Central PMCID: PMC2871175.
11: Simpson D, Curran MP. Ramelteon: a review of its use in insomnia. Drugs. 2008;68(13):1901-19. Review. PubMed PMID: 18729542.
12: Reynoldson JN, Elliott E Sr, Nelson LA. Ramelteon: a novel approach in the treatment of insomnia. Ann Pharmacother. 2008 Sep;42(9):1262-71. doi: 10.1345/aph.1K676. Epub 2008 Jul 23. Review. PubMed PMID: 18648020.
13: Sateia MJ, Kirby-Long P, Taylor JL. Efficacy and clinical safety of ramelteon: an evidence-based review. Sleep Med Rev. 2008 Aug;12(4):319-32. doi: 10.1016/j.smrv.2007.12.005. Review. PubMed PMID: 18603221.
14: Miyamoto M. [Drugs for insomnia and improving quality of life (QOL): research and development of ramelteon, an MT1/MT2-receptor agonist]. Nihon Yakurigaku Zasshi. 2008 Jan;131(1):16-21. Review. Japanese. PubMed PMID: 18187878.
15: Pandi-Perumal SR, Srinivasan V, Poeggeler B, Hardeland R, Cardinali DP. Drug Insight: the use of melatonergic agonists for the treatment of insomnia-focus on ramelteon. Nat Clin Pract Neurol. 2007 Apr;3(4):221-8. Review. PubMed PMID: 17410109.
16: Borja NL, Daniel KL. Ramelteon for the treatment of insomnia. Clin Ther. 2006 Oct;28(10):1540-55. Review. PubMed PMID: 17157111.
17: Bellon A. Searching for new options for treating insomnia: are melatonin and ramelteon beneficial? J Psychiatr Pract. 2006 Jul;12(4):229-43. Review. PubMed PMID: 16883148.
18: Wurtman R. Ramelteon: a novel treatment for the treatment of insomnia. Expert Rev Neurother. 2006 Jul;6(7):957-64. Review. PubMed PMID: 16831111.
19: Owen RT. Ramelteon: profile of a new sleep-promoting medication. Drugs Today (Barc). 2006 Apr;42(4):255-63. Review. PubMed PMID: 16703122.
20: Laustsen G, Andersen M. Ramelteon (rozerem) a novel approach for insomnia treatment. Nurse Pract. 2006 Apr;31(4):52-5. Review. PubMed PMID: 16607213.

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